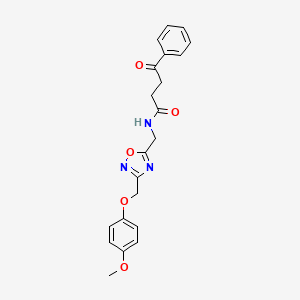

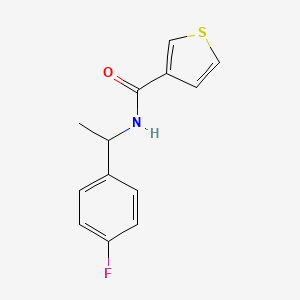

![molecular formula C19H20N2O4S2 B2502603 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide CAS No. 895451-81-7](/img/structure/B2502603.png)

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. It’s often used as a core structure in medicinal chemistry due to its diverse biological activities . Tosylacetamide is a compound containing a tosyl group (a sulfuric acid ester of toluene) attached to an acetamide group. It’s often used as a protecting group in organic synthesis .

Molecular Structure Analysis

The benzo[d]thiazol moiety is a planar, aromatic system which allows for efficient π-π stacking interactions . The tosyl group is electron-withdrawing, which could influence the electronic properties of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific substituents and their positions on the benzo[d]thiazol ring. Generally, these compounds are expected to have good stability and moderate polarity .

Wissenschaftliche Forschungsanwendungen

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been extensively investigated due to their dynamic role in medicinal chemistry research. These compounds are pivotal in the discovery of new therapeutic agents because of their presence in numerous currently available drugs. The intrinsic molecular interactions between newly synthesized thiazole compounds and a plethora of drug targets have led to the discovery of new drug molecules with advanced modes of action. The therapeutic applications of thiazole derivatives are diverse, encompassing antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, anti-inflammatory activities, and more. This breadth of biological activities underscores the potential of thiazole derivatives, including compounds structurally similar to "(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide", for the development of new biological agents through various modifications and derivatizations (Sharma et al., 2019).

Pharmacological Evaluation of Novel Thiazole Derivatives

The development of novel thiazole derivatives has been the focus of research aimed at identifying alternative antioxidant and anti-inflammatory agents. Benzofused thiazole analogs, for instance, have shown significant in vitro antioxidant and anti-inflammatory activities, highlighting the therapeutic potential of these compounds. The synthesis and pharmacological evaluation of these derivatives underscore their importance in designing new therapeutic agents for treating various diseases. This research provides a framework for the potential investigation of "(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide" in similar pharmacological roles (Raut et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-4-21-18-15(25-3)6-5-7-16(18)26-19(21)20-17(22)12-27(23,24)14-10-8-13(2)9-11-14/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJRAUBAQHFXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2502523.png)

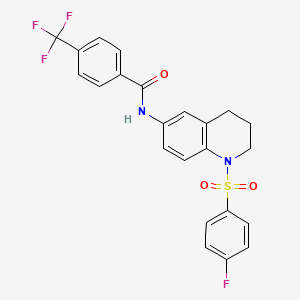

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2502524.png)

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)

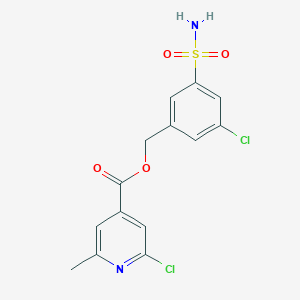

![Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-](/img/structure/B2502536.png)

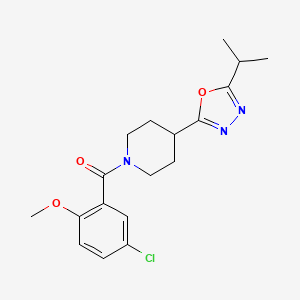

![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)

![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)